molecular formula C9H16N4O2 B2513628 tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate CAS No. 125552-56-9

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate

Cat. No.: B2513628
CAS No.: 125552-56-9
M. Wt: 212.253
InChI Key: BRNQETRAMMATCR-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with an azido group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an azide ion.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium azide and appropriate leaving groups are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to link biomolecules or modify surfaces .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.

    Tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.

    Tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.

Uniqueness

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation techniques .

Properties

IUPAC Name

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQETRAMMATCR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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